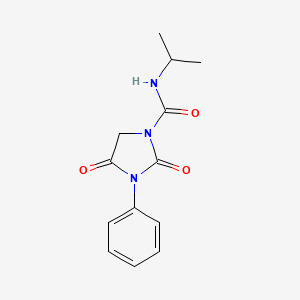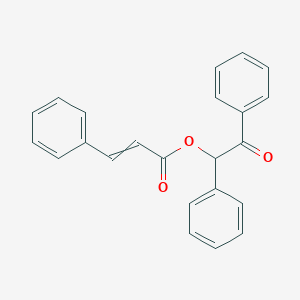![molecular formula C8H18B2Cl4Si2 B14333774 [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) CAS No. 105663-67-0](/img/structure/B14333774.png)
[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is a unique organosilicon compound characterized by its dichloroboranyl and trimethylsilane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) typically involves the reaction of dichloroborane with ethene-1,1-diyl bis(trimethylsilane) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichloroboranyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of borohydrides.
Substitution: Formation of substituted boron compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is used as a precursor for the synthesis of various boron-containing compounds. It is also employed in the development of new materials with unique properties.
Biology
Medicine
In medicine, boron-containing compounds are investigated for their potential use in cancer treatment, particularly in boron neutron capture therapy (BNCT).
Industry
Industrially, [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is used in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) involves its interaction with various molecular targets. The dichloroboranyl groups can form stable complexes with other molecules, influencing their reactivity and stability. The trimethylsilane groups provide steric protection, enhancing the compound’s stability and reactivity in various chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.
Vanillin acetate: Used in the preparation of various organic compounds.
Sulbactam related compound E: Used in pharmaceutical applications.
Uniqueness
[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is unique due to its combination of dichloroboranyl and trimethylsilane groups, which confer distinct chemical properties. This combination allows for versatile reactivity and stability, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
105663-67-0 |
|---|---|
Molekularformel |
C8H18B2Cl4Si2 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
[2,2-bis(dichloroboranyl)-1-trimethylsilylethenyl]-trimethylsilane |
InChI |
InChI=1S/C8H18B2Cl4Si2/c1-15(2,3)8(16(4,5)6)7(9(11)12)10(13)14/h1-6H3 |
InChI-Schlüssel |
BRVOMWLJIJRCRD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(=C([Si](C)(C)C)[Si](C)(C)C)B(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)


![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)

![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)



![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)

![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
